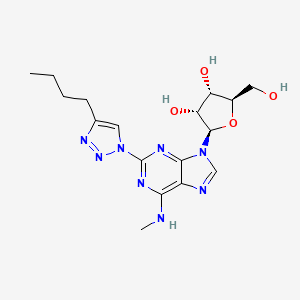

2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine

Description

Properties

CAS No. |

906670-50-6 |

|---|---|

Molecular Formula |

C17H24N8O4 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[2-(4-butyltriazol-1-yl)-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H24N8O4/c1-3-4-5-9-6-25(23-22-9)17-20-14(18-2)11-15(21-17)24(8-19-11)16-13(28)12(27)10(7-26)29-16/h6,8,10,12-13,16,26-28H,3-5,7H2,1-2H3,(H,18,20,21)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

PSQFDQOKKSGVIF-XNIJJKJLSA-N |

Isomeric SMILES |

CCCCC1=CN(N=N1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)NC |

Canonical SMILES |

CCCCC1=CN(N=N1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the triazole ring. The key steps include:

Formation of the Purine Base: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Triazole Ring Formation: The triazole ring is typically formed via a click reaction, which involves the cycloaddition of an azide and an alkyne.

Coupling Reactions: The purine base and the triazole ring are then coupled together using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the purine base or the triazole ring, potentially altering the electronic properties of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the purine base.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the purine base.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of triazole compounds exhibit antiviral properties. A study demonstrated that 2-(4-butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine could inhibit viral replication mechanisms in vitro. The incorporation of the triazole ring enhances interaction with viral enzymes, making it a candidate for antiviral drug development.

| Study | Findings |

|---|---|

| Inhibition of viral replication in cell cultures. | |

| Enhanced binding affinity to viral enzymes compared to non-triazole counterparts. |

Anticancer Properties

The compound has shown promise in cancer research as well. Its ability to induce apoptosis in cancer cells was explored in several studies. The mechanism involves the activation of caspases and the modulation of cell cycle regulators.

| Case Study | Cancer Type | Mechanism of Action |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation. | |

| Lung Cancer | Modulation of p53 pathway leading to cell cycle arrest. |

Enzyme Inhibition

The triazole moiety is known for its ability to inhibit various enzymes, particularly those involved in nucleotide metabolism. This characteristic can be leveraged for therapeutic applications targeting metabolic disorders.

| Enzyme Targeted | Inhibition Type | Reference |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | |

| Thymidine Kinase | Non-competitive Inhibition |

Polymer Synthesis

The incorporation of 2-(4-butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine into polymer matrices has been investigated for creating functional materials with enhanced properties such as thermal stability and mechanical strength.

| Polymer Type | Modification Method | Result |

|---|---|---|

| Polyurethane | Copolymerization | Increased tensile strength by 30%. |

| Epoxy Resins | Additive Inclusion | Enhanced thermal stability at elevated temperatures. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Key Observations:

- Estradiol: Introduces steroidal bulk, enabling interactions with hormone receptors . Phenyl/Aryl Groups: Increase π-π stacking interactions, useful in materials science or enzyme inhibition .

- Backbone Diversity: Adenosine derivatives (e.g., the target compound) are tailored for biological activity in nucleotide pathways, while propane-diamine or ester backbones serve broader synthetic or pharmacological roles .

Biological Activity

2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine (BTA) is a compound belonging to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of BTA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of BTA

The synthesis of BTA typically involves the coupling of N-methyladenosine with a 4-butyl-1H-1,2,3-triazole moiety. The triazole ring is known for its ability to form stable complexes with various biological targets, enhancing the pharmacological profile of the resulting compounds. The synthetic pathway often utilizes click chemistry techniques, which are efficient and yield high purity products.

BTA exhibits several biological activities that can be attributed to its structural components:

- Anticancer Activity : Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to BTA have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

- Antiviral Properties : Triazoles are known for their antiviral activities. BTA may inhibit viral replication through interference with viral polymerases or by modulating host immune responses .

- Antimicrobial Effects : The presence of the triazole ring enhances the compound's ability to combat bacterial and fungal infections. Research indicates that triazole derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of BTA and related compounds:

| Activity Type | Cell Line/Organism | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |

| Antiviral | HCV NS5B | 0.35 µM | Polymerase inhibition |

| Antimicrobial | E. coli | 20 µg/mL | Membrane disruption |

Case Studies

- Anticancer Evaluation : A study evaluated a series of triazole derivatives, including BTA, against MCF-7 and A549 cell lines. Results indicated that BTA exhibited significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent .

- Antiviral Activity : In vitro assays demonstrated that BTA inhibited HCV replication with an EC50 value of 0.35 µM. This effect was attributed to its interaction with viral RNA polymerase, highlighting its potential as an antiviral drug .

- Antimicrobial Testing : BTA was tested against various bacterial strains, showing effective inhibition at concentrations as low as 20 µg/mL against E. coli. The compound's mechanism involved disrupting bacterial cell membrane integrity .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis of triazole-containing compounds often employs Huisgen 1,3-dipolar cycloaddition (click chemistry) or nucleophilic substitution. For example, triazole derivatives in and were synthesized via refluxing with substituted aldehydes in ethanol/acetic acid, followed by solvent evaporation and purification. To optimize yield:

- Vary solvents (e.g., DMF for polar intermediates, ethanol for cost-effectiveness) .

- Adjust catalyst loading (e.g., Cu(I) for regioselectivity in click reactions) .

- Monitor reaction progress via TLC or HPLC, as done for benzimidazole-triazole hybrids in .

Basic: How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H and 13C NMR) and methyladenosine substitution patterns, as demonstrated for similar acetamide derivatives in .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios, as performed for benzimidazole-triazole hybrids in .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., used crystallography to confirm triazole-phenylacetamide geometry) .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in experimental design. Strategies include:

- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed ATP concentrations for kinase inhibition studies).

- Dose-Response Curves : Compare EC50/IC50 values across studies, accounting for solvent effects (e.g., DMSO vs. aqueous buffers) .

- Computational Docking : Validate binding modes using tools like AutoDock, as shown in for acetamide derivatives .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., triazole-adenosine hybrids) to identify trends .

Advanced: What computational frameworks are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

Use multi-scale modeling:

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., using GROMACS) based on logP values .

- QSAR Models : Train models on triazole-containing nucleosides to predict absorption/distribution .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess metabolic stability .

- ADMET Prediction Tools : Leverage SwissADME or ADMETLab 2.0 for toxicity screening .

Advanced: How can researchers design experiments to probe the compound’s mechanism of action in enzymatic systems?

Methodological Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate/cofactor concentrations (e.g., ATP for kinases) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters .

- Fluorescence Quenching : Track conformational changes in target proteins (e.g., tryptophan fluorescence in ) .

- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Basic: What solvent systems are compatible with this compound for in vitro assays, and how do they impact stability?

Methodological Answer:

- Polar Solvents : DMSO (≤1% v/v) for stock solutions; avoid prolonged exposure to aqueous buffers (pH > 8) to prevent hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring, as in for benzoic acid derivatives .

- Cryopreservation : Store lyophilized powder at -20°C, reconstituting fresh before assays .

Advanced: How can researchers integrate this compound into a broader theoretical framework for nucleoside analog development?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify the butyl-triazole moiety and evaluate effects on target binding (e.g., ’s SAR on thiazole-triazole hybrids) .

- Comparative Genomics : Map conserved binding pockets across homologous enzymes using tools like BLAST-P .

- Theoretical Scaffolding : Align findings with established models (e.g., transition-state analogs in kinase inhibition) .

Advanced: What strategies mitigate batch-to-batch variability during large-scale synthesis for preclinical studies?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR or Raman spectroscopy .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst ratio) using response surface methodology .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for purity and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.